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Compound of Interest

Compound Name: 5-chloro-3-methyl-1H-pyrazole

CAS No.: 15953-45-4

Cat. No.: B097951 Get Quote

CAS Number: 30512-16-4 Synonyms: 3-Chloro-5-methylpyrazole; 5-Chloro-3-methylpyrazole

Molecular Formula: C

H

ClN

Molecular Weight: 116.55 g/mol

Abstract
This technical guide provides a comprehensive analysis of 5-chloro-3-methyl-1H-pyrazole, a

versatile heterocyclic scaffold pivotal in medicinal chemistry and agrochemical synthesis. We

explore its synthesis via phosphoryl chloride mediated chlorination, analyze the

thermodynamics of its annular tautomerism, and detail the regiochemical challenges inherent in

its functionalization. Emphasis is placed on practical, scalable protocols for N-alkylation and

Palladium-catalyzed cross-coupling, supported by mechanistic insights and safety

considerations.

Chemical Identity and Tautomeric Equilibrium
The Tautomerism Conundrum
In its unsubstituted form, the pyrazole ring exists in a dynamic equilibrium between two annular

tautomers. For the subject compound, the hydrogen atom oscillates between
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and

. Consequently, 5-chloro-3-methyl-1H-pyrazole and 3-chloro-5-methyl-1H-pyrazole are
chemically equivalent in solution.

Tautomer A: Hydrogen on Nitrogen adjacent to the Methyl group.

Tautomer B: Hydrogen on Nitrogen adjacent to the Chloro group.

While the CAS registry assigns 30512-16-4 generally, the specific nomenclature often depends

on the subsequent substitution pattern. In solution (NMR), signals are averaged unless the

temperature is lowered significantly.

Physical Properties
Appearance: White to off-white crystalline solid or powder.

Melting Point: 114–117 °C.

Solubility: Soluble in methanol, DMSO, and ethyl acetate; sparingly soluble in water.

Acidity (pKa): Approximately 10.5 (NH acidity), making it a weak acid capable of

deprotonation by bases like

or NaH.

Synthesis: The Chlorination Protocol
The industrial and laboratory standard for synthesizing 5-chloro-3-methyl-1H-pyrazole
involves the chlorodehydroxylation of 3-methyl-2-pyrazolin-5-one (3-methyl-5-pyrazolone).

Reaction Mechanism
The reaction utilizes Phosphoryl chloride (

) as both the solvent and the chlorinating agent. The mechanism proceeds via the formation of
a dichlorophosphate intermediate, converting the amide-like carbonyl (lactam form) into an
imidoyl chloride.

Experimental Protocol
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Scale: 100 mmol.

Reagents: 3-Methyl-5-pyrazolone (9.8 g),

(excess, ~30 mL).

Conditions: Sealed tube or reflux (160–180 °C) under

.

Step-by-Step Methodology:

Setup: Charge a dried, heavy-walled pressure vessel or round-bottom flask with 3-methyl-5-

pyrazolone.

Addition: Carefully add

. Caution: Exothermic.

Reaction: Heat the mixture to 160 °C for 6–8 hours. The suspension will dissolve as the

reaction proceeds.

Quenching (Critical Safety Step):

Cool the mixture to room temperature.

Pour the reaction mass slowly onto crushed ice with vigorous stirring. Warning: Hydrolysis

of excess

releases HCl gas and significant heat.

Isolation: Neutralize the aqueous phase to pH 7–8 using saturated

or

. The product will precipitate.

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water if

necessary.
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Synthesis Workflow Visualization
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Figure 1: Synthetic pathway for the chlorodehydroxylation of 3-methyl-5-pyrazolone.

Reactivity and Functionalization
The utility of 5-chloro-3-methyl-1H-pyrazole lies in its two primary reactive vectors: the

nucleophilic Nitrogen atoms and the electrophilic Carbon-Chlorine bond.

N-Alkylation and Regioselectivity
Alkylation of the pyrazole ring is often non-selective, yielding a mixture of isomers.

Isomer 1 (1,3-dimethyl-5-chloropyrazole): Alkylation at the nitrogen adjacent to the methyl

group.

Isomer 2 (1,5-dimethyl-3-chloropyrazole): Alkylation at the nitrogen adjacent to the chlorine.

Expert Insight: Regioselectivity is governed by steric hindrance and electronic repulsion.

Generally, alkylation occurs preferentially at the less hindered nitrogen (distal to the bulkier

substituent). However, the Chlorine atom and Methyl group have similar steric radii, leading to

difficult-to-separate mixtures (often ~60:40 ratios).

Protocol Tip: Use Cesium Carbonate (

) in DMF to potentially enhance selectivity via the "Cesium Effect," though chromatographic
separation is almost always required.

Palladium-Catalyzed Cross-Coupling
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The C5-Chloro position is a prime candidate for Suzuki-Miyaura coupling to introduce aryl or

heteroaryl systems.

Standard Protocol (Suzuki Coupling):

Reagents: 5-chloro-3-methyl-1H-pyrazole (1.0 eq), Arylboronic acid (1.2 eq),

(2.0 eq).

Catalyst:

or XPhos Pd G2 (3–5 mol%).

Solvent: 1,4-Dioxane/Water (4:1).

Conditions: 90–100 °C, 12 hours, Inert atmosphere.

Note: Chloropyrazoles are less reactive than their bromo- or iodo- counterparts. Electron-rich

phosphine ligands (like XPhos or SPhos) are recommended to facilitate the oxidative addition

step.

Reactivity Logic Diagram
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Figure 2: Divergent reactivity pathways: N-alkylation vs. C-Cl cross-coupling.

Applications in Drug Discovery
The 5-chloro-3-methylpyrazole moiety serves as a bioisostere and a scaffold builder in several

therapeutic areas:

Therapeutic Area Application Mechanism of Action

Oncology Kinase Inhibitors

The pyrazole N-H acts as a

hydrogen bond donor/acceptor

in the ATP-binding pocket of

kinases (e.g., p38 MAPK,

BRAF). The 3-methyl group

provides hydrophobic

interaction.

Agrochemicals Fungicides

Used as a core fragment for

SDHI (Succinate

Dehydrogenase Inhibitor)

fungicides.

Inflammation COX-2 Inhibitors
Structural analog to Celecoxib-

typ
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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